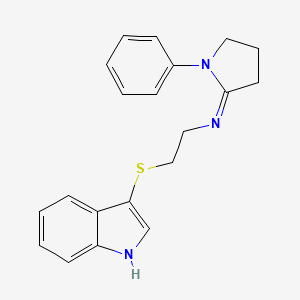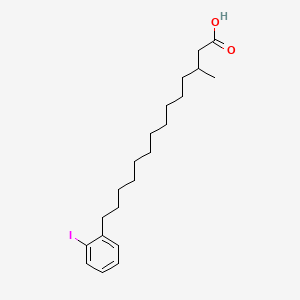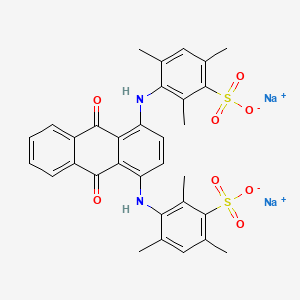
Acid blue 80
概要
説明
Acid Blue 80 is an anthraquinone type water-soluble organic dye . It is used for coloration in fabric & home care products, industrial & institutional cleaners, and cosmetics . Its color is stable in a wide range of pH (1-13) .
Synthesis Analysis
Acid Blue 80 is synthesized through the condensation of 1,4-dihydroxyanthraquinone and 2,4,6-trimethylbenzenamine . The product is then sulfonated and translated into sodium salt .
Molecular Structure Analysis
The molecular formula of Acid Blue 80 is C32H28N2Na2O8S2 . It has a molecular weight of 678.68 . The structure of Acid Blue 80 conforms to the infrared spectrum .
Chemical Reactions Analysis
Acid Blue 80 can be adsorbed by a Cu-TiO2 composite from aqueous solutions . The adsorption process is endothermic and nonspontaneous . The Langmuir isotherm model best describes the Acid Blue 80 adsorption equilibrium data .
Physical And Chemical Properties Analysis
Acid Blue 80 appears as a blue powder . It is soluble in water . The dye is red and blue in concentrated sulfuric acid, and turns to green and blue after dilution; it is brown in concentrated nitric acid . It has a melting point of over 300°C .
科学的研究の応用
Wastewater Treatment
Acid Blue 80: is extensively studied for its decolorization and oxidation in wastewater treatment. Advanced Oxidation Processes (AOPs) like Fenton and photo-Fenton reactions, UV-C, and UVC/H2O2 processes are employed to degrade the dye in both homogeneous and heterogeneous phases . The effectiveness of these treatments is measured by the rate of decolorization and mineralization efficiency, which can reach up to 97.3% after 24 hours .
Adsorption Studies
The dye’s removal from aqueous solutions is another significant area of research. Activated carbon derived from various sources, such as Nerium oleander fruits, has been tested for its adsorption capacities. Studies have shown that Acid Blue 80 adsorption on such activated carbon is spontaneous, feasible, and endothermic, with maximum adsorption capacities reaching over 113.96 mg g-1 at 45 °C .
Laboratory Staining
In laboratory settings, Acid Blue 80 serves as a dye or stain for visualization purposes. It’s applied in microscopy, histology, or cell biology to stain specific structures or components, aiding in the identification and analysis of microscopic elements .
Photocatalytic Degradation
Research into the photocatalytic degradation of Acid Blue 80 using various catalysts, including iron-doped TiO2, has been conducted to understand the dye’s behavior under different conditions. This application is crucial for developing efficient methods to handle dye-contaminated wastewater from textile industries .
Kinetic Studies
Kinetic studies involving Acid Blue 80 focus on comparing the rates of decolorization and mineralization in different wastewater treatment processes. These studies help in optimizing the conditions for the most effective dye removal strategies .
Interaction Analysis
The interactions between Acid Blue 80 and adsorbents are analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR). These studies reveal the nature of the interactions, such as π-π stacking, which are essential for understanding the adsorption mechanisms and improving the design of adsorbents .
Safety and Hazards
将来の方向性
While specific future directions for Acid Blue 80 are not mentioned in the search results, it’s worth noting that research is ongoing into more efficient methods for treating dye wastewater, including the use of industrial waste carbon . This suggests that future research may focus on developing more sustainable and efficient uses and treatments for dyes like Acid Blue 80.
作用機序
Target of Action
Acid Blue 80, also known as C.I. Acid Blue 80, is a type of dye that is primarily used in the textile industry for dyeing wool, silk, and nylon . It is a dark-blue powder with a molecular weight of 678.7 . The primary target of Acid Blue 80 is the fabric material it is applied to, where it binds to the fibers and imparts a blue color .
Mode of Action
Acid Blue 80 is a chemical compound that gives coloration through solution . For coloration, this product is first pre-soluble in any suitable medium (like water or any convenient medium which is compatible with the final product) . This solution is then used for the coloration of the final product . The dye molecules interact with the fabric fibers, binding to them and imparting color .
Biochemical Pathways
Microorganisms such as Sphingomonas melonis B-2 can degrade Acid Blue 80, with more than 80% decolorization achieved within 24 hours . The expression level of enzymes involved in benzoate and naphthalene degradation pathways (NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase) increased significantly after the treatment of Acid Blue 80 .
Pharmacokinetics
Its solubility in water (1095g/L at 20℃) suggests that it could be readily absorbed and distributed if it were to enter the body
Result of Action
The primary result of Acid Blue 80’s action is the imparting of a blue color to the fabric materials it is applied to . This is achieved through the dye’s interaction with the fabric fibers, where it binds and imparts color .
Action Environment
The action of Acid Blue 80 is influenced by various environmental factors. For instance, the pH of the dye bath can affect the intensity and hue of the color produced . Additionally, the temperature and duration of the dyeing process can also impact the final color . Acid Blue 80 is also subject to degradation in the environment, particularly during wastewater treatment processes .
特性
IUPAC Name |
disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O8S2.2Na/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQPQCJDDSMCB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041705 | |
| Record name | C.I. Acid Blue 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid blue 80 | |
CAS RN |
4474-24-2 | |
| Record name | C.I. Acid Blue 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(2,4,6-trimethylbenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 80 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8107F56D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



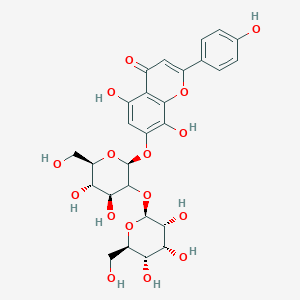
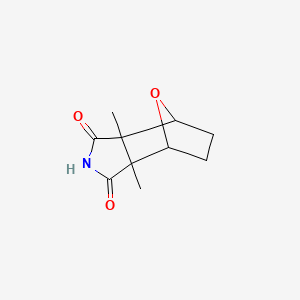

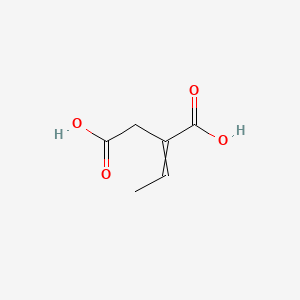
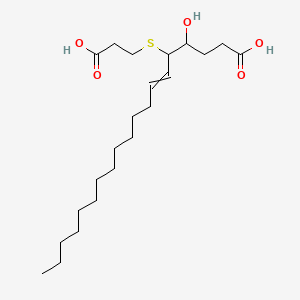
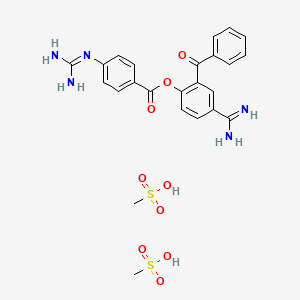
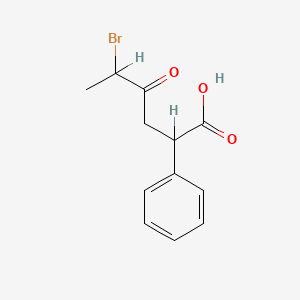
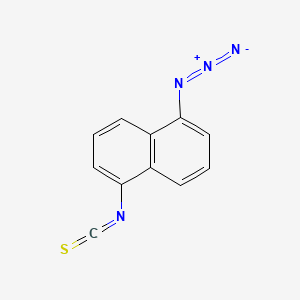
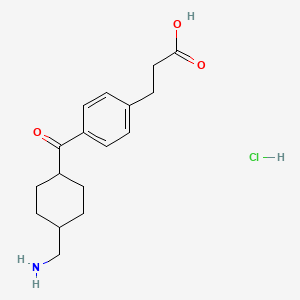
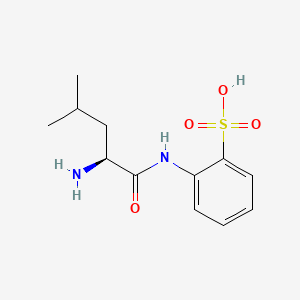
![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)
